Cas no 192376-68-4 ((3-Fluoro-4-propoxyphenyl)boronic acid)

3-フルオロ-4-プロポキシフェニルボロン酸は、有機合成において有用なボロン酸誘導体です。特に鈴木-宮浦カップリング反応などのクロスカップリング反応において、重要な中間体として機能します。フッ素原子とプロポキシ基の導入により、電子効果と立体効果のバランスが調整されており、高い反応性と選択性を発揮します。医薬品や機能性材料の合成において、芳香環の官能基化を効率的に行える点が特徴です。また、適度な安定性と溶解性を兼ね備えており、実験操作が容易という利点があります。

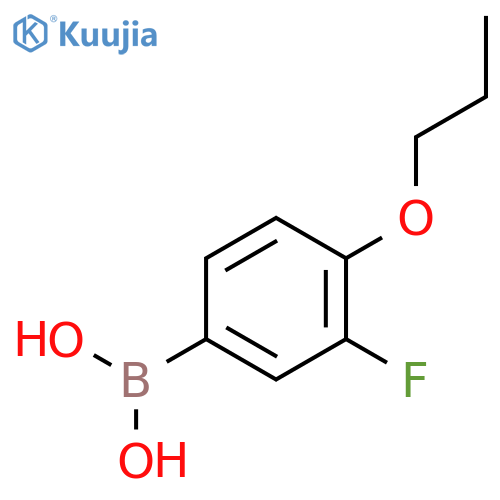

192376-68-4 structure

商品名:(3-Fluoro-4-propoxyphenyl)boronic acid

CAS番号:192376-68-4

MF:C9H12BFO3

メガワット:197.999186515808

MDL:MFCD06411285

CID:66435

PubChem ID:24880148

(3-Fluoro-4-propoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (3-Fluoro-4-propoxyphenyl)boronic acid

- 3-FLUORO-4-PROPOXYBENZENEBORONIC ACID

- 3-Fluoro-4-propoxyphenylboronic acid

- 3-Fluoro-4-propoxyphenylboroni

- 3-fluor-4-propoxyphenylboronic acid

- (3-fluoro-4-propoxy-phenyl)boronic acid

- Boronic acid, B-(3-fluoro-4-propoxyphenyl)-

- PubChem6364

- JJBMFQWJHYCKRY-UHFFFAOYSA-N

- PC8650

- SBB092234

- AB25189

- dihydroxy(3-fluoro-4-propoxy

- Y13468

- CS-0152058

- PS-9616

- MFCD06411285

- dihydroxy(3-fluoro-4-propoxyphenyl)borane

- SCHEMBL177284

- AKOS004114977

- A813562

- (3-fluoro-4-propoxyphenyl)boronicacid

- 192376-68-4

- DTXSID80584277

- SY101426

-

- MDL: MFCD06411285

- インチ: 1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3

- InChIKey: JJBMFQWJHYCKRY-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(B(O[H])O[H])C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 198.08600

- どういたいしつりょう: 198.0863526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 49.7

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 102-107 °C (lit.)

- PSA: 49.69000

- LogP: 0.29430

- ようかいせい: 未確定

(3-Fluoro-4-propoxyphenyl)boronic acid セキュリティ情報

(3-Fluoro-4-propoxyphenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-Fluoro-4-propoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB232536-25 g |

3-Fluoro-4-propoxybenzeneboronic acid; . |

192376-68-4 | 25g |

€594.50 | 2023-04-27 | ||

| TRC | F598585-100mg |

3-Fluoro-4-propoxyphenylboronic acid |

192376-68-4 | 100mg |

$64.00 | 2023-05-18 | ||

| TRC | F598585-250mg |

3-Fluoro-4-propoxyphenylboronic acid |

192376-68-4 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | F598585-1g |

3-Fluoro-4-propoxyphenylboronic acid |

192376-68-4 | 1g |

$98.00 | 2023-05-18 | ||

| Alichem | A019116173-100g |

(3-Fluoro-4-propoxyphenyl)boronic acid |

192376-68-4 | 95% | 100g |

$977.55 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0264-25G |

(3-Fluoro-4-propoxyphenyl)boronic acid |

192376-68-4 | 95% | 25g |

¥ 1,966.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0264-5G |

(3-Fluoro-4-propoxyphenyl)boronic acid |

192376-68-4 | 95% | 5g |

¥ 613.00 | 2023-04-14 | |

| Fluorochem | 219071-5g |

3-Fluoro-4-propoxyphenyl)boronic acid |

192376-68-4 | 95% | 5g |

£59.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F168237-1g |

(3-Fluoro-4-propoxyphenyl)boronic acid |

192376-68-4 | 98% | 1g |

¥179.90 | 2023-09-02 | |

| A2B Chem LLC | AB13713-25g |

3-Fluoro-4-propoxyphenylboronic acid |

192376-68-4 | 98% | 25g |

$122.00 | 2024-04-20 |

(3-Fluoro-4-propoxyphenyl)boronic acid 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

192376-68-4 ((3-Fluoro-4-propoxyphenyl)boronic acid) 関連製品

- 480438-54-8(3-Fluoro-4-isopropoxyphenylboronic acid)

- 900174-65-4(3-Ethoxy-4-fluorophenylboronic acid)

- 1010097-71-8(2-Ethoxy-3-fluorophenylboronic acid)

- 156487-13-7(4-Butoxy-3-fluorophenylboronic acid)

- 480438-73-1(5-Fluoro-2-propoxyphenylboronic acid)

- 279263-10-4(4-Ethoxy-3-fluorophenylboronic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:192376-68-4)(3-Fluoro-4-propoxyphenyl)boronic acid

清らかである:99%

はかる:25.0g

価格 ($):247.0